4-Bromo-6-nitro-1H-indazole

Beschreibung

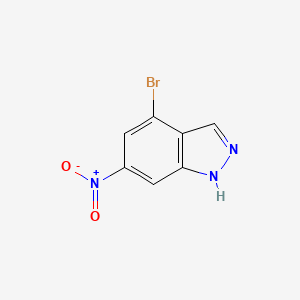

4-Bromo-6-nitro-1H-indazole (CAS: 885518-54-7) is a heterocyclic aromatic compound with the molecular formula C₇H₄BrN₃O₂. It features a bromine atom at the 4-position and a nitro group at the 6-position of the indazole core (a fused bicyclic structure comprising a benzene ring and a pyrazole ring). This compound is primarily utilized in pharmaceutical research and organic synthesis, particularly as a building block for drug discovery and as a ligand in catalytic systems .

Eigenschaften

IUPAC Name |

4-bromo-6-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKKWYOQLIACFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646143 | |

| Record name | 4-Bromo-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-54-7 | |

| Record name | 4-Bromo-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-6-nitro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-nitro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method starts with the preparation of 2-bromo-6-fluorobenzaldehyde from 1-bromo-3-fluorobenzene. This intermediate is then subjected to cyclization to form 4-Bromo-1H-indazole .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and solvent-free conditions can enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-6-nitro-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used.

Major Products:

Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

Reduction: The major product is 4-bromo-6-amino-1H-indazole.

Wissenschaftliche Forschungsanwendungen

4-Bromo-6-nitro-1H-indazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including inhibitors of specific enzymes and receptors.

Biological Studies: The compound is studied for its potential antibacterial, antifungal, and anticancer activities.

Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of 4-Bromo-6-nitro-1H-indazole involves its interaction with specific molecular targets. For instance, nitroindazole derivatives are known to act as selective inhibitors for neuronal nitric oxide synthase, an enzyme involved in the production of nitric oxide . This inhibition can modulate various biological pathways and has therapeutic implications.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Weight : 243.03 g/mol

- Purity : Available at ≥95% (HPLC) from suppliers like Combi-Blocks and CymitQuimica .

- Synthetic Relevance : The bromine and nitro groups serve as reactive handles for cross-coupling reactions (e.g., Suzuki-Miyaura) and reduction reactions, respectively .

Comparison with Similar Indazole Derivatives

Positional Isomers: Nitro and Bromo Substitution Patterns

The position of substituents on the indazole scaffold significantly influences reactivity, electronic properties, and biological activity. Below is a comparison with positional isomers:

Key Observations :

- Electronic Effects : The nitro group at the 6-position (as in this compound) creates a strong electron-withdrawing effect, enhancing electrophilic substitution reactivity at the 4-position .

- Biological Activity : Positional isomers exhibit varying inhibition efficiencies. For example, 4-substituted bromo indazoles (e.g., 4-bromo-1H-indazole) show higher inhibition performance in corrosion studies compared to 5- or 6-substituted analogs .

Derivatives with Additional Functional Groups

Substituents such as methoxy, fluoro, or methyl groups further diversify the properties of indazole derivatives:

Key Observations :

- Methoxy Groups : Improve solubility and alter electronic density, making derivatives like 6-Bromo-4-methoxy-1H-indazole suitable for aqueous-phase reactions .

- Fluoro Substitution : Compounds like 4-Bromo-6-fluoro-5-methyl-1H-indazole exhibit increased metabolic stability, a critical factor in drug design .

Structural Analogs: Indole vs. Indazole Cores

Indoles and indazoles share structural similarities but differ in electronic properties due to the pyrazole ring’s nitrogen atoms:

Key Observations :

- Thermal Stability : Indole derivatives (e.g., compounds) often exhibit higher melting points (>200°C) compared to indazoles, likely due to stronger intermolecular interactions .

- Biological Targets : Indazoles are more commonly used in kinase inhibition due to their ability to mimic ATP-binding motifs .

Biologische Aktivität

4-Bromo-6-nitro-1H-indazole is a compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Indazole derivatives are known for their potential as therapeutic agents, exhibiting properties such as anticancer, antimicrobial, and anti-inflammatory activities. This article aims to synthesize the current understanding of the biological activity of this compound, supported by relevant research findings and case studies.

The molecular formula of this compound is C7H5BrN4O2. Its structure includes a bromine atom at the 4-position and a nitro group at the 6-position of the indazole ring, which contributes to its reactivity and biological activity.

Anticancer Activity

Research indicates that indazole derivatives, including this compound, possess significant anticancer properties. For instance, studies have shown that compounds with similar structures inhibit various cancer cell lines:

- IC50 Values : In vitro studies have demonstrated that nitro-substituted indazoles exhibit IC50 values ranging from 5–15 μM against lung carcinoma cell lines (NCI-H460) . This suggests that this compound may also exhibit comparable efficacy in inhibiting tumor growth.

Antimicrobial Activity

The compound has shown promise in antimicrobial applications. For example:

- Inhibition of N. gonorrhoeae : Related nitro compounds demonstrated minimum inhibitory concentration (MIC) values of 62.5 μg/mL against Neisseria gonorrhoeae, indicating potential effectiveness against resistant strains . The structural characteristics of this compound may enhance its antimicrobial activity.

Antiproliferative Activity

The antiproliferative effects of indazoles have been extensively studied:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | NCI-H460 | ~10 |

| Nitro-Indazoles | NCI-H460 | 5–15 |

This table summarizes the antiproliferative activity observed in related studies, suggesting that this compound may exhibit similar potency.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, some proposed mechanisms include:

- Kinase Inhibition : It has been suggested that indazole derivatives can act as inhibitors of various kinases, which are crucial in cancer cell signaling pathways. For instance, certain derivatives have shown to inhibit Polo-like kinase and Pim kinases effectively .

- Antibacterial Mechanisms : The presence of the nitro group may enhance electron affinity, facilitating interactions with bacterial DNA or proteins, leading to inhibition of bacterial growth.

Case Studies

Several studies have highlighted the promising nature of indazole derivatives:

- Antitumor Efficacy : A study reported that specific indazole derivatives were effective against HCT116 colon cancer cells in vivo, demonstrating significant tumor growth inhibition .

- Antimicrobial Resistance : With the rising issue of antibiotic resistance, compounds like this compound could serve as lead compounds for developing new antibiotics targeting resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.